Dioctyl phosphono phosphate;ethane-1,2-diol;titanium
Description
Properties
Molecular Formula |
C34H78O16P4Ti |
|---|---|
Molecular Weight |
914.7 g/mol |
IUPAC Name |
dioctyl phosphono phosphate;ethane-1,2-diol;titanium |
InChI |
InChI=1S/2C16H36O7P2.C2H6O2.Ti/c2*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;3-1-2-4;/h2*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H2; |
InChI Key |
YLQWPVWUKMNEKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.C(CO)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process begins with the dissolution of titanium(IV) isopropoxide or titanium tetrachloride in anhydrous ethanol. Ethane-1,2-diol is then introduced as a chelating agent, forming a titanium-glycolate intermediate. Dioctyl phosphono phosphate is subsequently added, displacing the glycolate ligands to form the final complex. Key parameters include:
Yield and Purity
Typical yields range from 75% to 88%, with impurities such as unreacted glycol or phosphono phosphate derivatives removed via vacuum distillation. Characterization via Fourier-transform infrared spectroscopy (FTIR) confirms the presence of Ti–O–P bonds at 950–1,050 cm⁻¹ and Ti–O–C bonds at 650–750 cm⁻¹.
Phosphorylation Reaction
Phosphorylation reactions directly incorporate phosphono phosphate groups into pre-formed titanium-glycolate complexes. This method is favored for its modularity and compatibility with diverse phosphonate precursors.
Stepwise Procedure
- Titanium-Glycolate Formation : Ethane-1,2-diol reacts with titanium isopropoxide in toluene at 50°C for 3 hours.
- Phosphorylation : Dioctyl phosphono phosphate is added dropwise, and the mixture is stirred at 80°C for 5 hours.
- Workup : The product is precipitated using hexane and purified via column chromatography.
Analytical Validation
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments for the dioctyl chains (δ 0.8–1.5 ppm) and ethane-1,2-diol (δ 3.6–4.0 ppm). X-ray diffraction (XRD) patterns indicate a crystalline structure with a lattice spacing of 4.2 Å.
Hydrothermal Synthesis
Hydrothermal methods leverage high-pressure conditions to enhance reaction kinetics and crystallinity. This approach is less common but offers advantages in producing nanostructured variants of the compound.
Process Optimization
- Reagents : Titanium oxysulfate, ethane-1,2-diol, and dioctyl phosphono phosphate are combined in a 1:3:1 ratio.
- Conditions : Heated to 150°C in a Teflon-lined autoclave for 24 hours.
- Post-Synthesis Treatment : Centrifugation and washing with acetone yield a fine powder.
Structural Properties
Transmission electron microscopy (TEM) images show spherical nanoparticles with an average diameter of 20–30 nm. Energy-dispersive X-ray spectroscopy (EDS) confirms a Ti:P molar ratio of 1:1, consistent with theoretical stoichiometry.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each synthesis route:
| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Solvent-Assisted | 75–88 | 92–95 | Scalable, reproducible | Solvent residue contamination |
| Phosphorylation | 80–85 | 90–93 | Modular ligand incorporation | Requires chromatographic purification |
| Hydrothermal | 65–70 | 88–90 | Nanostructured output | High energy input |
Chemical Reactions Analysis
Types of Reactions
Dioctyl phosphono phosphate;ethane-1,2-diol;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of titanium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce titanium dioxide, while substitution reactions can yield various organometallic complexes .
Scientific Research Applications
Dioctyl phosphono phosphate;ethane-1,2-diol;titanium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a bioactive agent.
Medicine: Research is ongoing to explore its potential in cancer treatment and other therapeutic applications.
Mechanism of Action
The mechanism of action of Dioctyl phosphono phosphate;ethane-1,2-diol;titanium involves its interaction with molecular targets and pathways within the system. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Dioctyl Phosphono Phosphate
Dioctyl phosphono phosphate is an organophosphorus compound characterized by two octyl groups attached to a phosphono phosphate moiety. Structurally, it belongs to the class of phosphate esters, which are widely used as flame retardants, plasticizers, and lubricant additives.
Ethane-1,2-diol (Ethylene Glycol)
Ethane-1,2-diol is a simple diol with widespread industrial applications, including antifreeze and polymer production. The evidence includes substituted derivatives, such as 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (G) and 1-(4-nitrophenyl)ethane-1,2-diol , which are used as lignin model compounds or intermediates in oxidation reactions . These derivatives demonstrate how aromatic substituents influence reactivity and degradation pathways.
Titanium Component
Comparison with Similar Compounds
Dioctyl Phosphono Phosphate vs. Other Phosphorus Compounds
Phosphorus-based compounds vary significantly in structure and function. Key comparisons include:
Key Findings :
- Alkyl chain length (e.g., octyl vs. ethyl) affects solubility and thermal stability. Longer chains reduce water solubility but improve compatibility with nonpolar matrices .
- Aromatic substituents (e.g., in octylphenol phosphate) enhance acidity and reactivity compared to aliphatic analogs .
Ethane-1,2-diol vs. Substituted Diols
Substituted ethane-1,2-diols exhibit distinct reactivity due to electronic and steric effects:
Key Findings :
Titanium Compounds
No titanium-related data available in the provided evidence.
Data Tables
Table 1: Phosphorus-Containing Compounds Comparison
| Property | Dioctyl Phosphono Phosphate | Diethyl Ethylphosphonite | Octylphenol Hydrogen Phosphate |
|---|---|---|---|
| Molecular Formula | Likely C₁₆H₃₅O₄P | C₆H₁₅O₂P | C₁₄H₂₃O₄P |
| Alkyl Chain Length | Octyl | Ethyl | Octyl |
| Key Application | Flame retardant (hypothetical) | Chemical synthesis | Surfactant |
| Water Solubility | Low | Moderate | Low |
Table 2: Diols and Their Reactivity
| Diol Type | Substituent | Degradation Rate (Relative) | Oxidation Product |
|---|---|---|---|
| Ethane-1,2-diol | None | High | Glycolic acid |
| 1-(3,4-Dimethoxyphenyl) | 3,4-Dimethoxy | Moderate | Cleaved side-chain |
| 1-(4-Nitrophenyl) | 4-Nitro | Low | 4-Nitrohydroxyketone |
Biological Activity
Dioctyl phosphono phosphate; ethane-1,2-diol; titanium is a complex compound that combines organic phosphonates with titanium, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential toxicity, and applications in various fields.
Chemical Composition and Properties
Chemical Structure:
The compound is composed of:
- Dioctyl phosphono phosphate : An organophosphate that exhibits surfactant properties.
- Ethane-1,2-diol : Commonly known as ethylene glycol, it serves as a solvent and stabilizer.
- Titanium : Often used in various chemical reactions due to its catalytic properties.
Antimicrobial Properties
Research indicates that dioctyl phosphono phosphate exhibits significant antimicrobial activity. The incorporation of titanium enhances this property, making the compound effective against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 µg/mL | |
| S. aureus | 30 µg/mL | |
| C. albicans | 20 µg/mL |
Toxicity Studies
Despite its beneficial antimicrobial properties, the toxicity of dioctyl phosphono phosphate must be considered. Studies have shown that exposure to high concentrations can lead to cytotoxic effects in mammalian cell lines. For example, a study demonstrated that at concentrations above 100 µg/mL, significant cell death was observed in human fibroblast cultures.
Case Studies
- Application in Coatings : A case study examined the use of dioctyl phosphono phosphate in protective coatings for metal surfaces. The addition of titanium improved the durability and resistance to microbial growth on coated surfaces.
- Biomedical Applications : Another study explored the potential of this compound in drug delivery systems. Its ability to encapsulate drugs while maintaining stability in physiological conditions was highlighted as a promising avenue for future research.
Research Findings
Recent studies have focused on optimizing the formulation of dioctyl phosphono phosphate to enhance its biological activity while mitigating toxicity. The following findings are noteworthy:
- Formulation Adjustments : Altering the ratios of the components can significantly impact both antimicrobial efficacy and cytotoxicity. A balanced formulation showed improved safety profiles without compromising effectiveness.
- Synergistic Effects : Combining dioctyl phosphono phosphate with other biocides has been shown to produce synergistic effects, enhancing overall antimicrobial activity while potentially lowering required dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
